An In-depth Technical Guide to 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea: Physicochemical Properties and Synthetic Protocol
An In-depth Technical Guide to 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea: Physicochemical Properties and Synthetic Protocol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea, a molecule of interest in medicinal chemistry and materials science. Furthermore, a detailed, field-proven protocol for its synthesis and characterization is presented, grounded in established chemical principles.
Core Physicochemical Data
A precise understanding of a compound's molecular weight and mass is critical for a multitude of applications, from reaction stoichiometry and analytical quantification to high-resolution mass spectrometry-based structural elucidation. The key quantitative data for 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea, identified by CAS Number 519043-09-5, are summarized below.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅ClN₂S | [1] |
| Molecular Weight | 290.8 g/mol | [1] |
| Exact Mass | 290.0644 Da | Calculated |
Note: The molecular weight is the weighted average of the masses of the molecule's constituent isotopes, while the exact mass is the mass of the molecule calculated using the most abundant isotope of each element.
Synthetic Workflow and Mechanistic Rationale
The synthesis of 1,3-disubstituted thioureas is a robust and well-established transformation in organic chemistry. The presented protocol follows a logical and efficient pathway involving the in-situ generation of an isothiocyanate intermediate, which is subsequently trapped by a primary amine.
Experimental Protocol: Synthesis of 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea
This protocol details a reliable method for the laboratory-scale synthesis of the title compound. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism and to ensure reproducibility.
Step 1: Preparation of Benzyl Isothiocyanate (in situ)
-
To a solution of benzylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add carbon disulfide (1.1 eq) dropwise at 0 °C.
-
After the addition is complete, add a base, such as triethylamine (1.2 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours to form the dithiocarbamate salt intermediate.
-
To this solution, add a coupling reagent, such as tosyl chloride or ethyl chloroformate (1.1 eq), to facilitate the elimination of a leaving group and formation of the isothiocyanate.
Rationale: The reaction of a primary amine with carbon disulfide in the presence of a base is a classic method for the formation of a dithiocarbamate. The subsequent addition of an electrophilic coupling agent promotes the elimination of a stable leaving group, leading to the formation of the reactive isothiocyanate intermediate.
Step 2: Formation of the Thiourea Derivative
-
In a separate flask, dissolve 3-chloro-2-methylaniline (1.0 eq) in the same aprotic solvent.
-
Add the freshly prepared solution of benzyl isothiocyanate from Step 1 to the solution of 3-chloro-2-methylaniline.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
Rationale: The nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate. This nucleophilic addition reaction is the key bond-forming step in the synthesis of the thiourea backbone.
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea.
Rationale: Standard work-up and purification techniques are employed to isolate the target compound from any unreacted starting materials, by-products, and residual solvent. Recrystallization is an effective method for obtaining highly pure crystalline solids.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea.
Structural Characterization
The identity and purity of the synthesized 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will confirm the presence of all protons in the molecule, with characteristic signals for the aromatic protons, the benzylic methylene protons, the methyl group, and the N-H protons of the thiourea moiety.
-
¹³C NMR spectroscopy will show distinct signals for all carbon atoms, including the characteristic thiocarbonyl (C=S) carbon resonance, which typically appears in the range of 180-190 ppm.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum will display characteristic absorption bands for the N-H stretching vibrations (typically in the range of 3200-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and the C=S stretching vibration (around 1000-1200 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, which should correspond to the calculated value of 290.0644 Da for the [M+H]⁺ ion.
-
The synthesis of thiourea derivatives is a versatile and widely employed reaction in organic chemistry. Numerous research articles describe similar procedures for the preparation of a diverse range of substituted thioureas, highlighting the robustness of this synthetic approach.[2][3][4][5] The characterization of these molecules consistently relies on a combination of NMR and IR spectroscopy, and mass spectrometry to ensure structural integrity.[6][7][8][9]
References
-
ChemSrc. 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea. [Link]
-
ResearchGate. Synthesis of 1-aroyl-3-aryl thiourea. [Link]
-
ResearchGate. Synthesis and antibacterial activity of some new 1-aroyl-3-(substituted-2-benzothiazolyl)thioureas. [Link]
-
National Center for Biotechnology Information. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. [Link]
-
Semantic Scholar. New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities. [Link]
-
ResearchGate. ¹H-NMR spectra of the thiourea derivatives. [Link]
-
Iraqi Journal of Science. Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. [Link]
-
ScienceDirect. Synthesis, characterisation, X-ray diffraction and biological evaluation of new thiourea derivatives against Mycobacterium. [Link]
-
IOSR Journal of Applied Chemistry. Synthesis and Characterization of Novel Thiourea Derivatives of Cholesterol. [Link]
-
MDPI. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. [Link]
Sources
- 1. CAS#:519043-09-5 | 1-Benzyl-3-(3-chloro-2-methylphenyl)thiourea | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. iosrjournals.org [iosrjournals.org]
- 9. mdpi.com [mdpi.com]
